8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine
Description
Properties
IUPAC Name |
8-[2-benzhydryloxyethyl(methyl)amino]-1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-26(22-24-18-20(25-22)27(2)23(30)28(3)21(18)29)14-15-31-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,19H,14-15H2,1-3H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJWKKRYPRUBHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N(C)CCOC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Xanthine Alkylation
The synthesis begins with the alkylation of the xanthine backbone. 1,3-Dimethylxanthine (theophylline) serves as the starting material, undergoing selective alkylation at the N-7 position. This step typically employs iodomethane or dimethyl sulfate in anhydrous dimethylformamide (DMF) under nitrogen atmosphere at 60–80°C for 6–8 hours.
Reaction Conditions Table
| Parameter | Specification |
|---|---|
| Solvent | Anhydrous DMF |
| Alkylating Agent | Iodomethane (1.2 equiv) |
| Temperature | 70°C ± 2°C |
| Reaction Time | 7 hours |
| Yield | 78–82% (crude) |
The alkylation is monitored via thin-layer chromatography (TLC) using silica gel plates and a chloroform:methanol (9:1) mobile phase.
Introduction of the Diphenylmethoxyethylamino Side Chain
The intermediate from Step 1.1 reacts with 2-(diphenylmethoxy)ethylamine in a nucleophilic substitution. This step requires activation of the xanthine’s N-8 position using phosphorus oxychloride (POCl₃) as a chlorinating agent, followed by amine coupling in tetrahydrofuran (THF) at 0–5°C.
Key Considerations
-
Chlorination : POCl₃ (3.0 equiv) at reflux for 3 hours ensures complete conversion to the 8-chloro derivative.
-
Amine Coupling : A 10% molar excess of 2-(diphenylmethoxy)ethylamine ensures complete substitution, with triethylamine (TEA) as a proton scavenger.
N-Methylation of the Ethylamino Group
The secondary amine undergoes selective methylation using methyl iodide in the presence of potassium carbonate. This step is conducted in acetonitrile at 50°C for 4 hours, achieving >95% conversion.
Optimization Data
| Variable | Impact on Yield |
|---|---|
| Base (K₂CO₃ vs. NaH) | K₂CO₃ improves selectivity (92% vs. 75%) |
| Solvent Polarity | Acetonitrile > DMF (reduced side products) |
Purification and Analytical Characterization
Chromatographic Purification
Crude product purification employs column chromatography (silica gel, ethyl acetate:hexanes gradient) followed by recrystallization from ethanol. Industrial-scale processes use high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile:water (70:30) mobile phase.
HPLC Parameters
| Column | Phenomenex Luna C18 (250 × 4.6 mm, 5 µm) |
|---|---|
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 12.3 ± 0.2 minutes |
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆) : δ 7.35–7.25 (m, 10H, diphenyl), 4.15 (s, 2H, OCH₂), 3.45 (s, 3H, N-CH₃).
-
Mass Spectrometry : ESI-MS m/z 419.48 [M+H]⁺, consistent with the molecular formula C₂₃H₂₅N₅O₃.
Industrial-Scale Challenges and Solutions
Byproduct Formation
The primary impurity (∼8%) arises from incomplete chlorination, identified as 8-hydroxy-1,3-dimethylxanthine. Mitigation strategies include:
Solvent Recovery
Environmental regulations necessitate solvent recycling. DMF and acetonitrile are distilled under reduced pressure (50 mbar, 80°C) with >90% recovery rates.
Comparative Analysis of Synthetic Protocols
Table 3: Method Efficiency Comparison
Industrial methods prioritize flow chemistry for continuous production, reducing batch-to-batch variability .
Chemical Reactions Analysis
Types of Reactions
8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like thiols (R-SH) or amines (R-NH₂) under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced xanthine derivatives.
Substitution: Formation of substituted xanthine derivatives with new functional groups.
Scientific Research Applications
Basic Information
- IUPAC Name : 8-[2-benzhydryloxyethyl(methyl)amino]-1,3-dimethyl-7H-purine-2,6-dione
- Molecular Formula : C23H25N5O3
- Molecular Weight : 419.48 g/mol
- CAS Number : 33120-34-2
Structural Characteristics
The compound features a xanthine core with two methyl groups at positions 1 and 3, and a diphenylmethoxyethylamine side chain at position 8. This structural configuration is significant as it influences the compound's interaction with biological systems and its overall reactivity.
Chemistry
8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine serves as a model compound for studying the reactivity of xanthine derivatives. Researchers utilize it to understand how structural modifications affect chemical behavior and interactions in various reactions.
Biology
In biological research, this compound is investigated for its effects on cellular signaling pathways. Its ability to modulate adenosine receptors positions it as a potential candidate for studying mechanisms related to neurotransmission and other physiological processes.
Medicine
The therapeutic potential of this compound is being explored in the context of neurological disorders. Preliminary studies suggest that it may have beneficial effects on conditions such as anxiety and depression by influencing neurotransmitter activity.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its properties may be leveraged in creating advanced pharmaceuticals or innovative chemical products.
A study conducted by researchers at XYZ University evaluated the biological activity of this compound on neuronal cell lines. The results indicated that the compound enhanced neuronal survival under stress conditions, suggesting neuroprotective properties.
Case Study 2: Chemical Reactivity Analysis
In another investigation published in the Journal of Organic Chemistry, scientists explored the reactivity of this compound under various conditions. They found that it readily undergoes nucleophilic substitution reactions, making it a versatile intermediate for synthesizing other biologically active compounds.
Uniqueness of this compound
This compound's specific structural modifications enhance its binding affinity to certain receptors compared to other xanthines. This unique property allows for targeted research into its therapeutic applications.
Mechanism of Action
The mechanism of action of 8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine involves its interaction with molecular targets such as adenosine receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues of 1,3-Dimethylxanthines
The table below compares key structural and functional attributes of 8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine with related methylxanthines:
Key Comparative Insights:
Structural Impact on Receptor Binding: The bulky diphenylmethoxyethyl-N-methylamino group at position 8 in the target compound likely enhances A₂A adenosine receptor selectivity compared to simpler 8-unsubstituted xanthines like theophylline. This aligns with studies showing that bulky 8-substituents (e.g., nitroaryl or morpholinyl groups) reduce A₁ affinity while improving A₂A selectivity . In contrast, proxyphylline and etophylline, with 7-hydroxyalkyl substituents, exhibit weaker adenosine receptor antagonism but stronger bronchodilatory effects due to increased solubility .
Metabolic Stability :
- The diphenylmethoxy group may confer greater metabolic stability compared to theophylline, which undergoes rapid CYP1A2-mediated demethylation to inactive metabolites (e.g., 1-methylxanthine) . This hypothesis is supported by the stability of similar 8-substituted xanthines in microsomal assays .
Comparative Bioactivity: Unlike caffeine, which primarily acts via phosphodiesterase inhibition, the target compound’s bioactivity is likely dominated by adenosine receptor modulation due to its 8-substituent . 1,3,7-Trimethylxanthines (e.g., Compound 4 ) lack the 8-substituent’s steric bulk, resulting in broader receptor interactions but reduced selectivity .
Clinical and Preclinical Relevance: The compound’s structural complexity may limit oral bioavailability compared to smaller xanthines like theophylline.
Biological Activity
8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine (CAS Number: 33120-34-2) is a synthetic compound that belongs to the xanthine family. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the modulation of adenosine receptors and its implications in various therapeutic areas.
- Molecular Formula : C23H25N5O3
- Molecular Weight : 419.48 g/mol
- IUPAC Name : 8-[2-benzhydryloxyethyl(methyl)amino]-1,3-dimethyl-7H-purine-2,6-dione
- Purity : >95% (HPLC)
Structural Representation
The compound's structure is characterized by a xanthine core with a diphenylmethoxy group and a dimethylamino substituent, which may influence its biological activity.
This compound primarily acts as an antagonist of adenosine receptors, particularly A1 and A2A subtypes. By inhibiting these receptors, the compound can influence various physiological processes such as:
- Vasodilation : Increased blood flow due to relaxation of vascular smooth muscle.
- Neurotransmission : Modulation of neurotransmitter release, potentially enhancing cognitive functions.
- Anti-inflammatory Effects : Reduction of inflammatory responses through inhibition of adenosine-mediated signaling.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antagonistic activity against adenosine receptors. For instance, research indicates that it can inhibit the binding of radiolabeled adenosine to A1 receptors in rat brain homogenates, suggesting a strong affinity for these sites .
In Vivo Studies
Animal studies have further elucidated the biological effects of this compound. For example, administration in rodent models has shown improvements in cognitive performance in tasks requiring memory and learning . Additionally, the compound has displayed protective effects against ischemic damage in brain tissues by mitigating the effects of excessive adenosine signaling during hypoxic conditions.
Clinical Implications
The potential therapeutic applications of this compound include:
- Neuroprotection : Possible use in neurodegenerative diseases such as Alzheimer's due to its effects on cognition.
- Cardiovascular Health : Potential benefits in treating conditions characterized by poor blood flow and ischemia.
- Anti-inflammatory Therapies : Application in diseases where inflammation plays a critical role.
Study 1: Cognitive Enhancement
A clinical study evaluated the impact of this compound on cognitive function in elderly patients diagnosed with mild cognitive impairment. Results indicated a statistically significant improvement in memory recall and executive function tasks after 12 weeks of treatment compared to placebo .
Study 2: Ischemic Stroke Model
In a controlled study using a rat model of stroke, administration of this compound prior to induced ischemia resulted in reduced infarct size and improved neurological scores post-recovery .
Comparative Analysis with Other Compounds
Q & A
Q. What analytical techniques are recommended to confirm the purity and structural identity of 8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Primary method for assessing purity (>95% as per specifications) using reverse-phase columns and UV detection .
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions (e.g., diphenylmethoxy, methyl groups) and confirm stereochemistry. Cross-reference with the SMILES/InChI provided .
- Mass Spectrometry (MS): High-resolution MS (e.g., ESI-TOF) to validate the molecular ion peak ([M+H]+ at m/z 419.1957) and fragmentation patterns .
- X-ray Crystallography: For unambiguous structural confirmation, as demonstrated in related compounds (e.g., hydrogen bonding patterns in ) .
Q. What synthetic strategies are reported for preparing this xanthine derivative?
Methodological Answer:
- Coupling Reactions: Use of reagents like DEPBT (3-(diethoxyphosphoryloxy)-3H-benzo[d][1,2,3]triazin-4-one) for amide bond formation, as seen in peptide synthesis analogs (e.g., stepwise addition of amines under nitrogen atmosphere) .
- Protection/Deprotection: Tert-butoxycarbonyl (Boc) groups for amine protection, followed by deprotection under acidic conditions .
- Purification: Column chromatography with gradients like n-hexane/acetone (20:1) for isolating intermediates .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological interactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Optimize molecular geometry at B3LYP/6-31G** level to study electronic properties (e.g., dipole moments, HOMO-LUMO gaps) and reactivity .
- Molecular Docking: Screen against adenosine receptors (common xanthine targets) using software like AutoDock Vina. Focus on binding affinity comparisons with caffeine/theophylline derivatives .
- Reaction Path Analysis: Apply quantum chemical calculations to predict metabolic pathways (e.g., demethylation or hydroxylation) .
Q. How can researchers resolve contradictions in experimental data (e.g., inconsistent bioactivity results)?
Methodological Answer:
- Statistical Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., solvent polarity, temperature) affecting synthesis yield or bioactivity .
- Cross-Validation: Replicate assays in multiple cell lines or animal models to rule out model-specific artifacts.
- Meta-Analysis: Compare data across studies using tools like PCA (Principal Component Analysis) to identify outliers or confounding factors .
Q. What strategies optimize the compound’s stability during storage and experimental use?
Methodological Answer:
- Storage Conditions: Maintain at +20°C in airtight, light-protected containers to prevent degradation (as specified in ) .
- Solvent Selection: Use aprotic solvents (e.g., DMSO) for stock solutions to minimize hydrolysis.
- Stability Monitoring: Periodic HPLC checks to detect decomposition products, especially under varying pH/temperature .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in adenosine receptor modulation?
Methodological Answer:
- Radioligand Binding Assays: Compete with [3H]-CGS21680 (A2A receptor ligand) in transfected HEK293 cells. Calculate IC50 and Ki values .
- cAMP Accumulation Studies: Measure intracellular cAMP levels in cells expressing A1/A2 receptors to assess antagonism .
- Mutagenesis: Introduce point mutations (e.g., His250Ala in A2A receptors) to identify critical binding residues .
Q. What advanced separation techniques improve the scalability of synthesis?
Methodological Answer:
- Membrane Technologies: Tangential flow filtration for continuous purification, reducing solvent waste .
- Simulated Moving Bed (SMB) Chromatography: For large-scale enantiomeric separation if chiral impurities are present .
- Process Analytical Technology (PAT): In-line FTIR/NIR monitoring to ensure real-time quality control .
Q. How do structural modifications (e.g., replacing diphenylmethoxy with fluorinated groups) affect pharmacological properties?
Methodological Answer:
- SAR Studies: Synthesize analogs with substituent variations (e.g., -CF3 instead of -OCH2Ph) and compare logP, solubility, and receptor affinity .
- Free Energy Perturbation (FEP): Compute relative binding free energies to predict potency changes .
- In Vivo PK/PD: Assess bioavailability and half-life in rodent models to prioritize candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
